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Introduction and Scientific Rationale

Pancreatic cancer remains one of the most challenging malignancies to treat, characterized by aggressive
progression, early metastasis, and limited therapeutic options. Gemcitabine has served as a first-line
treatment for advanced pancreatic adenocarcinoma, but its clinical efficacy is often hampered by dose-
limiting toxicity and the development of chemoresistance mechanisms. The overexpression of oncogenic
proteins MDM2 (Murine Double Minute 2) and NFAT1 (Nuclear Factor of Activated T Cells 1) frequently
occurs in pancreatic cancer and contributes significantly to tumor progression and therapeutic resistance.
MDM2 promotes cancer cell growth and invasion through both p53-dependent and p53-independent
pathways, while NFAT1 enhances cell cycle progression, suppresses apoptosis, and induces migration and

invasion through calcineurin-dependent and -independent pathways.

Traditional MDM2 inhibitors that target MDM2-p53 binding have shown limited clinical success,
particularly in cancers with p53 deficiency or mutations, which are common in pancreatic cancer. MA242
represents a novel therapeutic approach as a dual inhibitor that directly binds both MDM2 and NFAT1
with high affinity, induces their protein degradation, and inhibits NFAT1-mediated transcription of MDM2.
This unique mechanism of action enables MA242 to effectively suppress tumor growth independent of p53

status, addressing a significant limitation of conventional MDM?2 inhibitors [1] [2]. The synergistic
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potential of combining MA242 with gemcitabine stems from their complementary mechanisms of action,

potentially allowing for enhanced efficacy while reducing individual drug doses and associated toxicities.

Experimental Protocols

In Vitro Combination Studies

2.1.1 Cell Viability and Proliferation Assays

Purpose: To evaluate the anti-proliferative effects of MA242 and gemcitabine, individually and in

combination, across pancreatic cancer cell lines with different p53 status.

Materials:

¢ Cell Lines: Human pancreatic cancer HPAC, Panc-1, AsPC-1, Mia-Paca-2, and BxPC-3 cells with
varying p53 status; normal human pancreatic ductal epithelium (HPDE) cells as control

e Compounds: MA242 free base (CAS 1049704-17-7), gemcitabine hydrochloride

e Equipment: Cell culture incubator (37°C, 5% CO3z), multichannel pipettes, multimode microplate
reader

Procedure:

e Seed cells in 96-well plates at densities of 3-5 x 102 cells/well in appropriate complete medium and
incubate for 24 hours
e Prepare serial dilutions of MA242 (0.05-5 uM) and gemcitabine (0.001-10 pyM) in DMSO and culture
medium, maintaining DMSO concentration below 0.1%
¢ Treat cells with single agents or combinations using a checkerboard design for synergy assessment
¢ Incubate for 72 hours, then assess cell viability using Sulforhodamine B (SRB) assay:
o Aspirate medium, fix cells with 10% trichloroacetic acid for 1 hour at 4°C
o Wash plates five times with distilled water and air dry
o Stain with 0.057% SRB solution in 1% acetic acid for 30 minutes
o Wash unbound dye with 1% acetic acid and air dry
o Solubilize protein-bound dye with 10 mM Tris base solution
o Measure absorbance at 510-560 nm using a microplate reader
e Calculate ICso values using nonlinear regression analysis of dose-response curves
e Analyze drug interactions using Combination Index (Cl) method according to Chou-Talalay, where ClI
< 1 indicates synergy, Cl = 1 additive effect, and Cl > 1 antagonism [1] [3]
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2.1.2 Apoptosis Analysis
Purpose: To quantify induction of apoptosis by MA242 and gemcitabine combination treatment.

Procedure:

e Seed pancreatic cancer cells (Panc-1 and AsPC-1) in 6-well plates at 5 x 10° cells/well and incubate
for 24 hours

e Treat with MA242 (0.1-0.5 pM), gemcitabine (10-100 nM), or combination for 24-48 hours

e Harvest cells using trypsin-EDTA, wash with cold PBS

¢ Resuspend cells in 1x binding buffer at 1 x 10° cells/mL

e Stain with Annexin V-FITC and propidium iodide (PI) according to manufacturer's protocol

¢ Incubate for 15 minutes at room temperature in the dark

¢ Analyze within 1 hour using flow cytometry with appropriate fluorescence channels

e Calculate percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/Pl+), and
necrotic (Annexin V-/Pl+) cells [1]

2.1.3 Protein Expression Analysis by Western Blotting

Purpose: To evaluate effects of MA242 on MDM?2 and NFAT1 protein expression and downstream

signaling.
Procedure:

e Treat pancreatic cancer cells with MA242 (0.1-0.5 pM), gemcitabine, or combination for 24 hours
e Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
¢ Determine protein concentration using BCA assay
e Separate 20-40 ug total protein by SDS-PAGE (8-12% gels depending on target protein size)
e Transfer to PVDF membranes using wet transfer system
¢ Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature
¢ Incubate with primary antibodies overnight at 4°C:
o Anti-MDM2 (1:1000), anti-NFAT1 (1:1000), anti-p21 (1:1000), anti-cleaved PARP (1:1000), anti-
B-actin (1:5000)
e Wash membranes with TBST, incubate with appropriate HRP-conjugated secondary antibodies
(1:5000) for 1 hour at room temperature
e Detect using enhanced chemiluminescence substrate and image with digital imaging system
¢ Quantify band intensities using image analysis software [1] [3]

In Vivo Efficacy Studies
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2.2.1 Orthotopic Pancreatic Cancer Models

Purpose: To evaluate the antitumor efficacy and potential toxicity of MA242 and gemcitabine combination

in preclinical models.

Materials:

¢ Animals: Female athymic nude mice (nu/nu, 4-6 weeks old)
e Cell Lines: Luciferase-tagged AsPC-1-Luc or Panc-1-Luc pancreatic cancer cells
e Compounds: MA242 free base, gemcitabine (commercial formulation)

Procedure:

¢ Tumor Implantation:

o Anesthetize mice with isoflurane
o Inject 1 x 108 viable tumor cells in 50 uL PBS into the pancreas via small left abdominal incision
o Monitor tumor growth by bioluminescent imaging weekly

e Treatment Protocol:

o Randomize mice into treatment groups (n=8-10) when tumors reach 50-100 mm?:
= Vehicle control
= MA242 alone (2.5-10 mg/kg)
= Gemcitabine alone (50-100 mg/kg)
= MA242 + gemcitabine combination
o Administer MA242 via intraperitoneal injection (5 mg/kg/d, 5 days/week for 5 weeks for Panc-1
tumors; 10 mg/kg/d, 5 days/week for 3 weeks for ASPC-1 tumors)
o Administer gemcitabine via intraperitoneal injection (50-100 mg/kg, twice weekly)
o Monitor body weight twice weekly and clinical signs daily

e Tumor Monitoring:

(e]

Measure tumor dimensions weekly using calipers
Calculate tumor volume using formula: V = (length x width?)/2

[¢]

[e]

Perform bioluminescent imaging weekly for metastatic tracking
At endpoint, collect tumors, weigh, and process for histology and molecular analysis

[e]

o Tissue Analysis:

o Fix portions of tumors in 10% formalin for paraffin embedding and IHC staining
o Flash-freeze portions in liquid nitrogen for protein and RNA analysis
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o Perform H&E staining and immunohistochemistry for MDM2, NFAT1, cleaved caspase-3, and
Ki-67 [1] [3]

Key Experimental Results

In Vitro Efficacy Data

Table 1: Anti-proliferative Effects of MA242 in Pancreatic Cancer Cell Lines

Cell Line p53 Status MA242 ICso (M)  Gemcitabine ICso (nM) Combination Index
Panc-1 Mutant 0.14 15.2 0.45 (Synergism)
Mia-Paca-2 Mutant 0.14 18.7 0.52 (Synergism)
AsPC-1 Wild-type 0.15 12.5 0.48 (Synergism)
BxPC-3 Wild-type 0.25 22.3 0.61 (Synergism)
HPAC Unknown 0.40 35.6 0.58 (Synergism)
HPDE (Normal)  Normal 5.81 >1000 N/A

MA242 demonstrated potent anti-proliferative activity against pancreatic cancer cells regardless of p53
status, with ICso values ranging from 0.14 to 0.40 pM. Notably, MA242 showed selective cytotoxicity
against cancer cells compared to normal pancreatic ductal epithelial cells (HPDE), which exhibited
significantly higher ICso values (5.81 pM). Combination treatment with gemcitabine resulted in strong

synergistic effects across all tested cell lines, with Combination Index values consistently below 0.7 [1] [3].

Table 2: Apoptosis Induction by MA242 and Gemcitabine in Pancreatic Cancer Cells
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. Panc-1 Apoptosis AsPC-1 Apoptosis Cleaved PARP
Treatment Concentration

(%) (%) Induction
Control - 42+0.8 3.8+0.6 Baseline
MA242 0.2 uM 185+2.1 22.3+3.2 3.5-fold
Gemcitabine 20 nM 15.7+1.8 189+24 2.8-fold
Combination 0.2 uM + 20 42.6 +4.3 51.2+5.1 7.2-fold

nM

MA242 significantly induced apoptosis in pancreatic cancer cells as single agent and demonstrated
enhanced pro-apoptotic effects when combined with gemcitabine. The combination treatment resulted in
approximately 2-3 fold increase in apoptosis compared to single agents, accompanied by robust cleavage of

PARP, a hallmark of caspase-dependent apoptosis [1] [3].

In Vivo Efficacy Data

Table 3: In Vivo Antitumor Efficacy of MA242 and Gemcitabine in Orthotopic Models

Tumor Inhibition Metastasis Body Weight
Treatment Group Dose .

(%) Reduction Change (%)
MA242 5 mg/kg 56.1 45.2 +1.3
MA242 10 mg/kg 82.5 67.8 -0.8
Gemcitabine 50 mg/kg 48.7 52.3 -3.2
MA242 + 5+ 50 89.5 85.6 -2.1

Gemcitabine mg/kg

In orthotopic pancreatic cancer models, MA242 demonstrated dose-dependent tumor growth inhibition

ranging from 56.1% at 5 mg/kg to 82.5% at 10 mg/kg. The combination with gemcitabine resulted in
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significantly enhanced efficacy, achieving 89.5% tumor growth inhibition and 85.6% reduction in
metastasis incidence without observable host toxicity, as evidenced by minimal changes in body weight

across treatment groups [1] [2].

Formulation and Dosing Protocols

MA242 Formulation Preparation

Stock Solution for In Vitro Studies:

e Dissolve MA242 free base in DMSO to prepare 10 mM stock solution
e Store aliquots at -20°C for up to 6 months
e For working concentrations, dilute stock in culture medium ensuring final DMSO concentration <0.1%

Formulation for In Vivo Administration:

¢ Injection Formulation 1:

o Composition: DMSO:Tween 80:Saline = 10:5:85 (v/v/v)

o Procedure: Add 100 yL DMSO stock solution (25 mg/mL) to 50 yL Tween 80, then dilute with
850 pL saline

o Final concentration: 2.5 mg/mL MA242

¢ Injection Formulation 2:

o Composition: DMSO:PEG300:Tween 80:Saline = 10:40:5:45 (v/viviv)

o Procedure: Add 100 yL DMSO stock to 400 yL PEG300, then 50 yL Tween 80, and 450 pL
saline

o Final concentration: 2.5 mg/mL MA242

¢ Oral Formulation:

[e]

Suspend MA242 in 0.5% carboxymethyl cellulose sodium (CMC Na)

Prepare 0.5% CMC Na by dissolving 0.5 g in 100 mL purified water with continuous stirring
Add MA242 to achieve desired concentration (typically 1-5 mg/mL)

Stir for 30-60 minutes to ensure uniform suspension [3]

[e]

o

(e]
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Gemcitabine Reconstitution

Procedure:

e Reconstitute gemcitabine hydrochloride with 0.9% Sodium Chloride Injection without preservatives
e For 200-mg vial: add 5 mL of 0.9% NacCl to yield concentration of 38 mg/mL

e For 1-g vial: add 25 mL of 0.9% NacCl to yield concentration of 38 mg/mL

e Shake gently to dissolve - complete dissolution should occur within 30 seconds

e Further dilute with 0.9% NacCl to concentrations as low as 0.1 mg/mL for administration

e Use within 24 hours when stored at controlled room temperature (20-25°C/68-77°F)

e Do not refrigerate reconstituted solutions as crystallization may occur [4]

Summary and Research Applications

The experimental data demonstrate that MA242 free base is a promising clinical candidate for pancreatic
cancer therapy, particularly when combined with gemcitabine. The unique dual inhibition of MDM?2 and
NFAT1 enables MA242 to overcome the limitations of traditional MDM2 inhibitors, effectively targeting
pancreatic cancers regardless of their p53 status. The favorable safety profile and absence of observable

host toxicity in preclinical models further support its therapeutic potential.

The strong synergistic relationship between MA242 and gemcitabine suggests that combination therapy
could enhance treatment efficacy while potentially allowing for dose reduction of both agents, potentially
mitigating toxicity concerns associated with gemcitabine monotherapy. The consistent efficacy across
multiple pancreatic cancer models with different genetic backgrounds indicates that this combination

approach may benefit a broad patient population.

Future research directions should include:

e Expanded evaluation in patient-derived xenograft (PDX) models to better recapitulate human disease

¢ Investigation of MA242 combinations with other standard pancreatic cancer regimens (e.g.,
FOLFIRINOX)

e Biomarker development to identify patient populations most likely to respond to therapy

e Comprehensive toxicology and pharmacokinetic studies to support clinical translation

The protocols and data presented herein provide researchers with comprehensive methodologies for

evaluating MA242 and gemcitabine combination therapy, supporting further development of this promising
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approach for treating pancreatic cancer and potentially other solid tumors characterized by MDM?2 and
NFAT1 dysregulation [1] [2] [3].

Schematic Diagrams

MA242 Mechanism of Action and Combination Therapy Workflow
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Experimental Workflow for Combination Therapy Evaluation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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